Pubchem_71406830

Description

PubChem CID 71406830 is a unique chemical compound indexed in the PubChem database, a premier public resource managed by the National Center for Biotechnology Information (NCBI) . Each PubChem Compound record (CID) aggregates data from hundreds of sources, including chemical properties, biological assay results, literature associations, and structural descriptors such as SMILES, InChI, and computed 3-D conformers (where applicable) . For CID 71406830, users can access its chemical structure, molecular weight, hydrogen bond donor/acceptor counts, and topological polar surface area via the Compound Summary page . If bioactivity data exist, they would be linked to assays in the PubChem BioAssay database (AID) .

Properties

CAS No. |

84784-55-4 |

|---|---|

Molecular Formula |

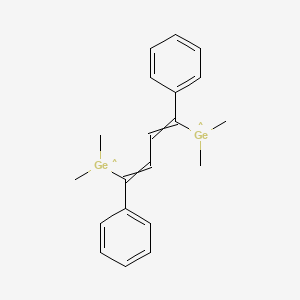

C20H24Ge2 |

Molecular Weight |

409.7 g/mol |

InChI |

InChI=1S/C20H24Ge2/c1-21(2)19(17-11-7-5-8-12-17)15-16-20(22(3)4)18-13-9-6-10-14-18/h5-16H,1-4H3 |

InChI Key |

WGRVACHMECNNPM-UHFFFAOYSA-N |

Canonical SMILES |

C[Ge](C)C(=CC=C(C1=CC=CC=C1)[Ge](C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The preparation of Pubchem_71406830 involves specific synthetic routes and reaction conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane . This reaction produces the compound as a distillable liquid that is mildly sensitive to air. The industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Chemical Reactions Analysis

Pubchem_71406830 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions are typical examples.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pubchem_71406830 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in hydrostannylation reactions.

Biology: The compound’s properties make it useful in various biological assays and studies.

Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Pubchem_71406830 involves its interaction with specific molecular targets and pathways. The compound acts as a hydrogen donor in radical chain mechanisms, which is crucial for its role in organic synthesis . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Research Implications and Limitations

- Implications: Combining 2-D and 3-D similarity enhances virtual screening accuracy. For CID 71406830, integrating both methods could prioritize analogs with balanced structural novelty and bioactivity .

- Annotation bias: Bioactivity data may be attributed to salt forms rather than the parent compound, complicating comparisons .

Data Accessibility and Tools

- Structure Search : Use PubChem’s Identity/Similarity tab to input CID 71406830’s SMILES/InChI and retrieve neighbors .

- Programmatic Access : Retrieve similarity data via PUG-REST API (e.g.,

[https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/71406830/similarity/JSON ](https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/71406830/similarity/JSON )) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.